Nortropatepine
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Overview
Description
Nortropatepine is a compound with central anticholinergic properties. It is a desmethylated active metabolite of tropatepine, which is used in the treatment of neuroleptic-induced extrapyramidal syndrome . This compound has been studied for its pharmacokinetics and metabolism, showing significant potential in various medical applications .
Preparation Methods
Nortropatepine can be synthesized from tropatepine through a desmethylation process. Tropatepine itself can be synthesized from 3-chlorotropane via a Grignard reaction with dibenzo[b,e]thiepin-11(6H)-one, followed by dehydration to form the olefin . Industrial production methods for this compound involve controlled chemical reactions under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nortropatepine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nortropatepine has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical studies to understand the behavior of similar anticholinergic agents.
Biology: this compound is used in research to study its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: this compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Nortropatepine exerts its effects by acting on central anticholinergic pathways. It inhibits the action of acetylcholine at muscarinic receptors, leading to a reduction in cholinergic activity. This mechanism is crucial in alleviating symptoms of neuroleptic-induced extrapyramidal syndrome . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are primarily related to neurotransmitter regulation.
Comparison with Similar Compounds
Nortropatepine is unique compared to other similar compounds due to its specific pharmacokinetic properties and its effectiveness in treating neuroleptic-induced extrapyramidal syndrome. Similar compounds include:
Tropatepine: The parent compound from which this compound is derived.
Nortriptyline: Another compound with central anticholinergic properties, used primarily as an antidepressant.
Amitriptyline: A tricyclic antidepressant with similar anticholinergic effects.
This compound stands out due to its specific metabolic profile and its targeted action on muscarinic receptors, making it a valuable compound in medical research and treatment.
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NS/c1-2-6-18-14(5-1)13-23-20-8-4-3-7-19(20)21(18)15-11-16-9-10-17(12-15)22-16/h1-8,16-17,22H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWNTVLGPGKJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)CC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909160 |
Source
|
Record name | 3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104732-19-6 |
Source
|
Record name | Nortropatepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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